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molecular formula C12H14FNO B8605416 1-(2-Fluorobenzyl)-4-piperidone

1-(2-Fluorobenzyl)-4-piperidone

Cat. No. B8605416
M. Wt: 207.24 g/mol
InChI Key: GUXGVLGYIANEIU-UHFFFAOYSA-N
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Patent
US08921563B2

Procedure details

64.00 g (0.443 mol) of o-fluorobenzylchloride was weighed, to which 250 mL of dichloromethane was added. 62.40 g (0.406 mol) of 4-piperidone hydrochloride monohydrate was added under stirring, and then 91.00 g (0.899 mol) of triethylamine was added dropwise under cold water cooling and stirring. The reaction was stirred at room temperature for 4.5 h, and then stirred under reflux and reacted overnight. On the next day, the reaction was cooled, filtered to remove solid, washed in sequence with dichloromethane and ethyl ether, combined, washed with water and dried, and the solvent was recovered to obtain 68.95 g crude product (82.00%), which was used directly in the next reaction.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step Two
Quantity
91 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]Cl.O.Cl.[NH:12]1[CH2:17][CH2:16][C:15](=[O:18])[CH2:14][CH2:13]1.C(N(CC)CC)C>ClCCl>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][N:12]1[CH2:17][CH2:16][C:15](=[O:18])[CH2:14][CH2:13]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
FC1=C(CCl)C=CC=C1
Step Two
Name
Quantity
62.4 g
Type
reactant
Smiles
O.Cl.N1CCC(CC1)=O
Step Three
Name
Quantity
91 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirring
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature for 4.5 h
Duration
4.5 h
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
reacted overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
On the next day, the reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solid
WASH
Type
WASH
Details
washed in sequence with dichloromethane and ethyl ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was recovered

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CN2CCC(CC2)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 68.95 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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